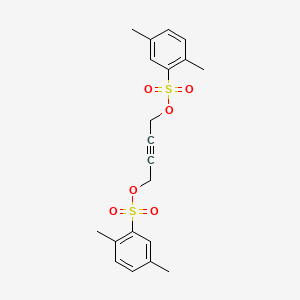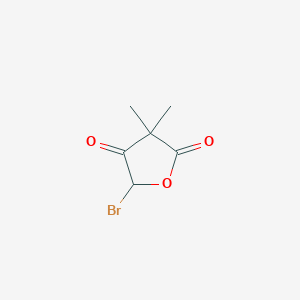
5-Bromo-3,3-dimethyloxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,3-dimethyloxolane-2,4-dione is a chemical compound with the molecular formula C6H7BrO3 It is a brominated derivative of oxolane-2,4-dione, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyloxolane-2,4-dione typically involves the bromination of 3,3-dimethyloxolane-2,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,3-dimethyloxolane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyloxolane-2,4-dione by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2,4-dione.
Oxidation: Formation of higher brominated oxolane derivatives.
Applications De Recherche Scientifique
5-Bromo-3,3-dimethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,3-dimethyloxolane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its unique structure also enables it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antiparasitic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyloxolane-2,4-dione: The non-brominated parent compound, which lacks the bromine atom at the 5th position.
5-Chloro-3,3-dimethyloxolane-2,4-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
5-Iodo-3,3-dimethyloxolane-2,4-dione: An iodinated derivative with distinct reactivity patterns compared to the brominated compound.
Uniqueness
5-Bromo-3,3-dimethyloxolane-2,4-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated or chlorinated analogues. This unique reactivity makes it valuable in various synthetic applications and research studies.
Propriétés
Numéro CAS |
5463-32-1 |
|---|---|
Formule moléculaire |
C6H7BrO3 |
Poids moléculaire |
207.02 g/mol |
Nom IUPAC |
5-bromo-3,3-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
Clé InChI |
ISZIVPSYHIXCDY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(OC1=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


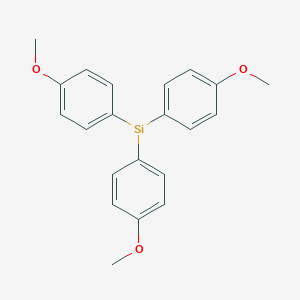

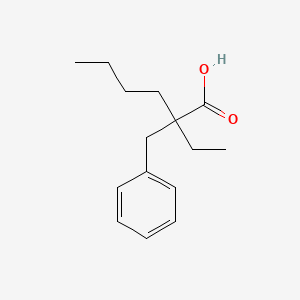
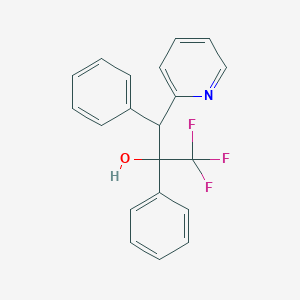
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
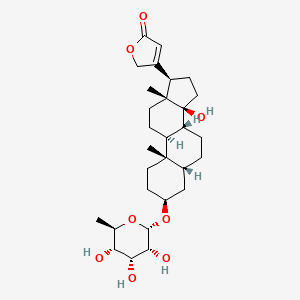
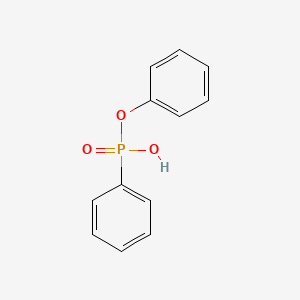
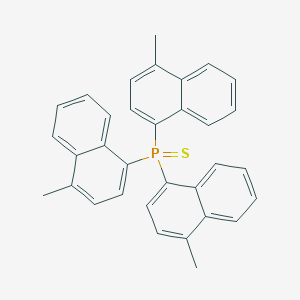

![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
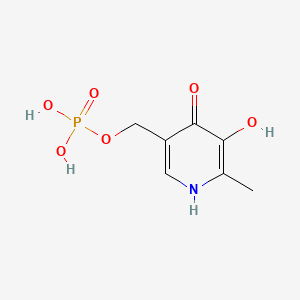
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

